3-(Difluoromethyl)-2-methylpyridin-4-ol
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Overview
Description
3-(Difluoromethyl)-2-methylpyridin-4-ol is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under radical conditions . Another approach involves the use of difluorocarbene reagents for the insertion of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and efficient reagents. The use of metal-based catalysts and phase-transfer catalysts can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Difluoromethyl)-2-methylpyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2-methylpyridin-4-ol
- 2-Methyl-3-(chloromethyl)pyridin-4-ol
- 2-Methyl-3-(bromomethyl)pyridin-4-ol
Comparison: 3-(Difluoromethyl)-2-methylpyridin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. Compared to trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance between reactivity and stability, making it suitable for various applications .
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7F2NO/c1-4-6(7(8)9)5(11)2-3-10-4/h2-3,7H,1H3,(H,10,11) |
InChI Key |
MJWKGEJKLOQOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C(F)F |
Origin of Product |
United States |
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